molecular formula C30H44N2 B1387887 1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine] CAS No. 865076-03-5

1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]

Cat. No.: B1387887
CAS No.: 865076-03-5
M. Wt: 432.7 g/mol
InChI Key: ZXRJUECFRJEVQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] typically involves the reaction of 4-(3-phenylpropyl)piperidine with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethylene dibromide, resulting in the formation of the ethylene bridge . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] can be compared with other similar compounds, such as:

1,1’-Ethylenebis[4-(3-phenylpropyl)piperidine] stands out due to its unique combination of piperidine rings and phenylpropyl groups, which contribute to its specific chemical and biological properties.

Properties

IUPAC Name

4-(3-phenylpropyl)-1-[2-[4-(3-phenylpropyl)piperidin-1-yl]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2/c1-3-9-27(10-4-1)13-7-15-29-17-21-31(22-18-29)25-26-32-23-19-30(20-24-32)16-8-14-28-11-5-2-6-12-28/h1-6,9-12,29-30H,7-8,13-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJUECFRJEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2=CC=CC=C2)CCN3CCC(CC3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208422
Record name 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865076-03-5
Record name 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865076-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,2-Ethanediyl)bis[4-(3-phenylpropyl)piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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